An In-Depth Technical Guide to 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene: A Predictive and Comparative Analysis
An In-Depth Technical Guide to 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene: A Predictive and Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the predicted physicochemical properties, spectroscopic characteristics, and potential reactivity of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene. Due to a notable absence of direct experimental data for this specific isomer in peer-reviewed literature and chemical databases, this guide employs a predictive and comparative methodology. By analyzing data from structurally related isomers and leveraging established principles of physical organic chemistry, we present a reasoned estimation of the compound's characteristics to support research and development activities.
Molecular Structure and Key Features
1-Bromo-3-methoxy-2-(trifluoromethyl)benzene possesses a unique substitution pattern on the benzene ring that is anticipated to significantly influence its physical and chemical behavior. The presence of a bulky and strongly electron-withdrawing trifluoromethyl group ortho to a methoxy group, and meta to a bromine atom, creates a sterically hindered and electronically complex environment.
Caption: Molecular structure of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene.
Predicted Physicochemical Properties: A Comparative Approach
| Property | 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | Predicted: 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene |
| Molecular Formula | C8H6BrF3O[1] | C8H6BrF3O[2][3][4] | C8H6BrF3O |
| Molecular Weight | 255.03 g/mol [1] | 255.04 g/mol [4] | ~255.04 g/mol |
| Boiling Point | Not available | Not available | Predicted to be in the range of 200-220 °C at 760 mmHg |
| Density | Not available | Not available | Predicted to be around 1.6 g/cm³ |
| Solubility | Insoluble in water; Soluble in common organic solvents[5] | Not available | Predicted to be insoluble in water and soluble in organic solvents |
Rationale for Predictions:
-
Boiling Point: The presence of polar functional groups (methoxy and trifluoromethyl) and a halogen will result in a relatively high boiling point. The ortho-substitution in the target molecule may lead to intramolecular interactions that could slightly alter its boiling point compared to other isomers.
-
Density: Halogenated and fluorinated aromatic compounds typically have densities significantly greater than water. The predicted density is in line with related structures.
-
Solubility: The hydrophobic benzene ring and trifluoromethyl group, along with the bromine atom, are expected to make the compound immiscible with water. It is anticipated to be soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate.[5]
Spectroscopic Profile: An Educated Forecast
While experimental spectra for 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene are not published, we can predict the key features of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on the known spectral characteristics of its constituent functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
-
Aromatic Protons (δ 7.0-7.8 ppm): The three protons on the benzene ring will likely appear as complex multiplets due to spin-spin coupling. The electron-withdrawing effects of the bromine and trifluoromethyl groups and the electron-donating effect of the methoxy group will influence their chemical shifts.
-
Methoxy Protons (δ 3.8-4.0 ppm): A singlet corresponding to the three protons of the methoxy group is expected in this region.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the benzene ring carbons. The carbons attached to the substituents will have characteristic chemical shifts. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
Methoxy Carbon (δ 55-60 ppm): A single peak corresponding to the methoxy carbon is anticipated.
Predicted IR Spectrum
The infrared spectrum will reveal the presence of the key functional groups.
-
C-O Stretching (Aromatic Ether): A strong absorption band is expected in the region of 1200-1300 cm⁻¹ due to the asymmetric C-O-C stretch of the aryl alkyl ether.[6][7] A weaker symmetric stretch may be observed around 1040 cm⁻¹.[7]
-
C-F Stretching (Trifluoromethyl Group): Strong, broad absorption bands are characteristic of the C-F stretching vibrations of the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ region.[8]
-
C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Caption: Predicted key IR absorption regions for 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene.
Synthesis and Reactivity Insights
Potential Synthetic Pathways
While a specific, optimized synthesis for 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene is not documented, plausible synthetic routes can be proposed based on established methodologies for related compounds.
A likely approach would involve the bromination of a suitable precursor, such as 2-methoxy-1-(trifluoromethyl)benzene. The directing effects of the methoxy (ortho-, para-directing) and trifluoromethyl (meta-directing) groups would need to be carefully considered to achieve the desired regioselectivity. Electrophilic bromination using agents like N-Bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could be explored.
Caption: A plausible synthetic approach to 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene.
Predicted Reactivity
The reactivity of 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene will be governed by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethyl group will activate the benzene ring towards nucleophilic aromatic substitution, although the position of the bromine atom is not optimally activated.
-
Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents.
-
Ether Cleavage: The methoxy group may be susceptible to cleavage under harsh acidic conditions (e.g., HBr, HI).
Safety and Handling
As with any halogenated and fluorinated aromatic compound, 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It is expected to be an irritant to the skin, eyes, and respiratory system.[1]
Conclusion and Future Directions
1-Bromo-3-methoxy-2-(trifluoromethyl)benzene represents a potentially valuable building block in medicinal chemistry and materials science. This guide provides a foundational, albeit predictive, understanding of its physicochemical properties and reactivity. Experimental validation of these predicted characteristics is a crucial next step for its effective utilization in research and development. Further studies to elucidate its spectroscopic properties, optimize its synthesis, and explore its reactivity profile are highly encouraged.
References
Sources
- 1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | C8H6BrF3O | CID 2775304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. PubChemLite - 1-bromo-3-methoxy-5-(trifluoromethyl)benzene (C8H6BrF3O) [pubchemlite.lcsb.uni.lu]
- 4. biocompare.com [biocompare.com]
- 5. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 8. ias.ac.in [ias.ac.in]
